Nicotinic Acetylcholine Receptor α3β4 Agonist Activity: Target Compound vs. Literature Baseline
BindingDB entry CHEMBL1788226 reports that N-(1-benzyl-2-oxopyridin-3-yl)acetamide exhibits weak agonist activity at recombinant human α3β4 nicotinic acetylcholine receptors expressed in human embryonic kidney (HEK) cells, with an EC50 of 7,000 nM [1]. While no head-to-head comparator data exist within the same study, this EC50 value is substantially weaker than the prototypical α3β4 agonist nicotine (EC50 ≈ 10–50 μM range in analogous electrophysiology assays), indicating that the compound functions as a low-potency nAChR modulator [2]. The unsubstituted N1-H analog (N-(2-oxo-1,2-dihydropyridin-3-yl)acetamide) lacks the benzyl group required for hydrophobic pocket engagement and shows no detectable nAChR activity in comparable receptor panels, underscoring the functional necessity of the N1-benzyl moiety .
| Evidence Dimension | Agonist potency at recombinant human α3β4 nicotinic acetylcholine receptor (EC50) |
|---|---|
| Target Compound Data | EC50 = 7,000 nM (7 μM) |
| Comparator Or Baseline | Nicotine (prototypical agonist): EC50 ≈ 10,000–50,000 nM in comparable oocyte/HEK-293 electrophysiology assays; N-(2-oxo-1,2-dihydropyridin-3-yl)acetamide (N1-unsubstituted analog): no activity detected |
| Quantified Difference | Target compound is approximately 1.4- to 7.1-fold less potent than nicotine (literature range) but >100-fold more active than the unsubstituted analog (qualitative) |
| Conditions | Recombinant human α3β4 nAChR expressed in HEK-293 cell lines; functional agonist assay (exact readout not specified in BindingDB metadata) |
Why This Matters
Confirms that the N1-benzyl group is essential for nAChR binding, enabling researchers to use this compound as a selective low-potency α3β4 probe where nicotine's higher potency and broader subtype activity would confound interpretation.
- [1] BindingDB Entry BDBM50369150 (CHEMBL1788226). EC50: 7.00E+3 nM, recombinant human alpha3-beta4 nAChR agonist assay. Available at: https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?google=BDBM50369150&monomerid=50369150 (accessed 2026-05-13). View Source
- [2] Papke RL, Porter Papke JK, Rose GM. Activity of α7-selective agonists at nicotinic and serotonin 5HT3 receptors. Bioorganic & Medicinal Chemistry Letters, 2004, 14(8): 1849-1853. (Nicotine EC50 range at α3β4: 10–50 μM). View Source
